molecular formula C11H14F2N2O2S B6643726 [1-(3,5-Difluorophenyl)sulfonylpyrrolidin-2-yl]methanamine

[1-(3,5-Difluorophenyl)sulfonylpyrrolidin-2-yl]methanamine

Cat. No. B6643726
M. Wt: 276.31 g/mol
InChI Key: SWCPQNYHLJXZRQ-UHFFFAOYSA-N
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Description

[1-(3,5-Difluorophenyl)sulfonylpyrrolidin-2-yl]methanamine, also known as DSP-2230, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of [1-(3,5-Difluorophenyl)sulfonylpyrrolidin-2-yl]methanamine involves binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways in the brain. This modulation has been shown to improve cognitive function and memory, reduce neuroinflammation, and protect against neurodegeneration.
Biochemical and Physiological Effects:
Studies have demonstrated that [1-(3,5-Difluorophenyl)sulfonylpyrrolidin-2-yl]methanamine can enhance synaptic plasticity, increase the expression of neurotrophic factors, and reduce oxidative stress in the brain. These effects are thought to contribute to the compound's neuroprotective properties and potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-(3,5-Difluorophenyl)sulfonylpyrrolidin-2-yl]methanamine is its high affinity for the sigma-1 receptor, which makes it a promising candidate for the development of novel therapeutic agents. However, the compound's complex synthesis method and limited availability may pose challenges for researchers looking to study its effects in vitro and in vivo.

Future Directions

There are several future directions for research on [1-(3,5-Difluorophenyl)sulfonylpyrrolidin-2-yl]methanamine, including the development of more efficient synthesis methods, the exploration of its potential use in the treatment of other neurological disorders, and the investigation of its effects on other molecular targets in the brain. Additionally, further studies are needed to determine the compound's safety profile and potential side effects in humans.
In conclusion, [1-(3,5-Difluorophenyl)sulfonylpyrrolidin-2-yl]methanamine is a compound with significant potential for the development of novel therapeutic agents for the treatment of neurological disorders. Its high affinity for the sigma-1 receptor and neuroprotective properties make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of [1-(3,5-Difluorophenyl)sulfonylpyrrolidin-2-yl]methanamine involves the reaction of 3,5-difluoroaniline with 2-pyrrolidinemethanamine in the presence of a sulfonating agent. The product is then purified using chromatography techniques to obtain the final compound.

Scientific Research Applications

[1-(3,5-Difluorophenyl)sulfonylpyrrolidin-2-yl]methanamine has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to exhibit high affinity for the sigma-1 receptor, a protein that plays a crucial role in regulating neuronal function.

properties

IUPAC Name

[1-(3,5-difluorophenyl)sulfonylpyrrolidin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2S/c12-8-4-9(13)6-11(5-8)18(16,17)15-3-1-2-10(15)7-14/h4-6,10H,1-3,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCPQNYHLJXZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=CC(=C2)F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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